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Compound of Interest

Compound Name: Dimethyl 4-nitroisophthalate

CAS No.: 69048-70-0

Cat. No.: B2994405 Get Quote

Welcome to the technical support center for Dimethyl 4-nitroisophthalate. This guide is

designed for researchers, scientists, and drug development professionals who are working with

this important chemical intermediate. The characterization of Dimethyl 4-nitroisophthalate,

while seemingly straightforward, presents unique challenges that can impact the quality,

reproducibility, and outcome of your research. This document provides in-depth, field-proven

insights in a troubleshooting and FAQ format to help you navigate these complexities with

confidence.

Our approach is grounded in explaining the "why" behind experimental choices, ensuring that

every protocol is a self-validating system. We will delve into common issues from synthesis and

purification to detailed spectroscopic analysis, providing you with the tools to identify problems

and implement robust solutions.

Table of Properties
For quick reference, the fundamental properties of Dimethyl 4-nitroisophthalate are

summarized below.
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Property Value Source(s)

CAS Number 610-22-0 [1]

Molecular Formula C₁₀H₉NO₆ [2]

Molecular Weight 239.18 g/mol [1][2]

Appearance
White to light yellow crystalline

powder
[N/A]

Melting Point 64-66 °C (lit.) [1]

Boiling Point 192-195 °C / 25 mmHg (lit.) [1]

Solubility

Moderately soluble in organic

solvents (e.g., ethanol,

acetone), less soluble in water.

[N/A]

Troubleshooting Guide: Synthesis and Purification
The most significant challenges in working with Dimethyl 4-nitroisophthalate arise during its

synthesis and subsequent purification. The formation of closely related isomers and byproducts

is a common hurdle.

Diagram: Synthesis & Purification Workflow
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Caption: Workflow for the synthesis and purification of Dimethyl 4-nitroisophthalate.
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Q: My crude product is a mix of isomers. How can I
confirm this and purify the desired Dimethyl 4-
nitroisophthalate?
A: This is the most prevalent issue. The nitration of dimethyl isophthalate is not perfectly

regioselective and often yields the undesired Dimethyl 5-nitroisophthalate as a significant

byproduct.[3][4][5]

Pillar 1: Expertise & Experience (The "Why") The two ester groups on the isophthalate ring

are meta-directing for electrophilic aromatic substitution. However, the reaction conditions

are harsh, and the directing effect is not absolute, leading to the formation of the 4-nitro

(ortho/para to the ester groups) and 5-nitro (meta to both ester groups) isomers. The 5-nitro

isomer is often the major product in some procedures.[3]

Pillar 2: Trustworthiness (Self-Validating Protocol)

Initial Characterization: Use ¹H NMR on the crude product. The aromatic region will be

complex. The key is to look for distinct sets of aromatic proton signals that do not match

the expected pattern for the pure 4-nitro product. Thin-Layer Chromatography (TLC) using

a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v) should also show multiple

spots.

Purification by Fractional Recrystallization: This is the most effective method. The isomers

often have slightly different solubilities. A mixed solvent system, such as methanol/toluene,

can be very effective.[3][4]

Step 1: Dissolve the crude mixture in a minimal amount of hot toluene.

Step 2: Slowly add hot methanol until the solution becomes slightly cloudy.

Step 3: Add a small amount of hot toluene to redissolve the precipitate and then allow

the solution to cool slowly.

Step 4: The isomers will crystallize at different rates. Monitor the fractions by taking

melting points and running TLC or ¹H NMR on small samples of the crystals formed.
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The melting point of pure Dimethyl 4-nitroisophthalate is 64-66°C, while the 5-nitro

isomer is significantly higher (around 123°C).[1][4]

Validation: The final, purified product should exhibit a sharp melting point within the

expected range and a clean ¹H NMR spectrum consistent with the single, desired isomer.

Q: My NMR shows my purified product is clean, but my
yield is very low. What happened?
A: Significant yield loss often occurs during the purification steps required to remove isomeric

impurities.[4] Additionally, hydrolysis of the ester groups during aqueous work-up can form the

monomethyl ester or the diacid, which are then lost during purification.[3]

Pillar 1: Expertise & Experience (The "Why") Aggressive purification, such as multiple

recrystallizations, is often necessary to achieve high purity (>99.5%), especially for

pharmaceutical applications.[3] Each recrystallization step inevitably leads to the loss of

some product that remains in the mother liquor. Furthermore, pouring the acidic reaction

mixture onto ice/water for work-up can lead to partial hydrolysis of the ester groups,

especially if the temperature is not well-controlled or if the mixture is stirred for too long

before extraction.

Pillar 2: Trustworthiness (Self-Validating Protocol)

Optimize Work-up: When quenching the reaction, pour the acidic mixture slowly into a

vigorously stirred ice/water slurry to ensure the temperature does not exceed 10°C.[3] Do

not delay the subsequent extraction step.

Neutralize Carefully: If a neutralization step is used (e.g., with sodium bicarbonate

solution), perform it with cooling and avoid overly basic conditions which can promote

saponification.[3]

Analyze the Mother Liquor: After the first recrystallization, concentrate the mother liquor

and analyze it by TLC or NMR. If a significant amount of the desired product is present, a

second, separate recrystallization can be performed to recover more material, albeit likely

of a slightly lower purity.
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Consider Chromatography: For small-scale preparations where maximum yield is critical,

column chromatography on silica gel can be an alternative to recrystallization, though it is

less practical for large-scale production.

Troubleshooting Guide: Spectroscopic
Characterization
Once a sample is purified, definitive characterization is essential. The structural similarity

between isomers makes this a non-trivial task.

Diagram: Analytical Characterization Workflow
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Caption: Logic diagram for the definitive characterization of Dimethyl 4-nitroisophthalate.

Q: What are the expected ¹H and ¹³C NMR shifts, and
how can I use them to rule out the 5-nitro isomer?
A: Obtaining a clean, published spectrum for Dimethyl 4-nitroisophthalate is challenging.

However, we can predict the spectrum based on fundamental principles and compare it to the

known spectrum of the 5-nitro isomer.

Pillar 1: Expertise & Experience (The "Why") The key difference lies in the symmetry and

electronic environment of the aromatic protons.

Dimethyl 4-nitroisophthalate: This molecule is unsymmetrical. It will have three distinct

aromatic proton signals, each integrating to 1H. We expect a doublet, a doublet of

doublets, and another doublet (an ABX system).

Dimethyl 5-nitroisophthalate: This molecule has a plane of symmetry. It will have only two

distinct aromatic proton signals: one singlet (or narrow triplet) for the proton between the

two ester groups (H-2), and one doublet for the two equivalent protons ortho to the nitro

group (H-4, H-6).[6]

Pillar 2: Trustworthiness (Predicted Data & Validation)

| Predicted Spectroscopic Data for Dimethyl 4-nitroisophthalate | | :--- | :--- | | ¹H NMR

(CDCl₃, 400 MHz) | Aromatic Protons: Three signals expected in the δ 7.8 - 8.5 ppm range. The

proton ortho to the nitro group will be the most downfield. Methyl Protons: Two distinct singlets

for the two non-equivalent -OCH₃ groups, expected around δ 3.9 - 4.0 ppm. | | ¹³C NMR

(CDCl₃, 100 MHz) | Carbonyl Carbons: Two signals ~164-167 ppm. Aromatic Carbons: Six

distinct signals, including the carbon bearing the nitro group (~148-150 ppm) and the two

carbons bearing the ester groups. Methyl Carbons: Two signals ~53 ppm. |

Troubleshooting & Definitive Assignment: If your ¹H NMR shows three distinct aromatic

signals, it is likely the 4-nitro isomer. To be certain, run a 2D HMBC (Heteronuclear Multiple

Bond Correlation) experiment. This will show correlations between the methyl protons and

their respective adjacent carbonyl carbons and the aromatic carbons two and three bonds
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away. This data will allow for unambiguous assignment of the entire structure, confirming the

substitution pattern beyond doubt.

Q: My mass spectrum doesn't show a strong molecular
ion peak. What fragmentation pattern should I expect?
A: Esters, particularly phthalates, often exhibit characteristic fragmentation patterns where the

molecular ion (M⁺˙) peak can be weak.

Pillar 1: Expertise & Experience (The "Why") Electron ionization (EI) mass spectrometry

involves high energy, which can easily fragment the molecule. The most common

fragmentation pathways for dimethyl phthalates involve cleavage alpha to the carbonyl

group.

Pillar 2: Trustworthiness (Expected Fragments) For Dimethyl 4-nitroisophthalate (MW =

239.18), you should look for the following key fragments in EI-MS:

[M-OCH₃]⁺ (m/z 208): Loss of a methoxy radical is a very common fragmentation for

methyl esters. This is often a prominent peak.

[M-COOCH₃]⁺ (m/z 180): Loss of the entire carbomethoxy group radical.

Phthalic Anhydride-type fragment: Nitro-substituted phthalates can form characteristic

ions. A fragment corresponding to the nitro-phthalic anhydride cation radical might be

observed.

Loss of NO₂: Fragmentation involving the loss of the nitro group (46 Da) can also occur.

If you are using a soft ionization technique like Electrospray Ionization (ESI), you are more

likely to see adduct ions with a strong signal, such as [M+H]⁺ (m/z 240.05) or [M+Na]⁺ (m/z

262.03).[7]

Frequently Asked Questions (FAQs)
Q1: What are the key IR absorption frequencies for Dimethyl 4-nitroisophthalate? A: The IR

spectrum will be dominated by signals from the ester and nitro functional groups.
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Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

Aromatic C-H Stretch 3100 - 3000

Ester C=O Stretch ~1730

Nitro N-O Asymmetric Stretch ~1530

Nitro N-O Symmetric Stretch ~1350

Ester C-O Stretch 1300 - 1100

Q2: Why is it critical to achieve high purity for this compound in drug development? A:

Dimethyl 4-nitroisophthalate and its isomer, Dimethyl 5-nitroisophthalate, are important

intermediates, for example, in the synthesis of radiopaque contrast media.[3][4] In

pharmaceutical manufacturing, even small amounts of isomeric impurities can lead to the

formation of undesired, potentially toxic, or ineffective side-products in subsequent steps.

Regulatory bodies require intermediates to be of very high purity (often >99.5%) to ensure the

safety and efficacy of the final active pharmaceutical ingredient (API).[3]

Q3: Are there specific safety precautions for handling this compound? A: Yes. Dimethyl 4-
nitroisophthalate is a nitroaromatic compound and should be handled with appropriate care. It

is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Standard personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be

conducted in a well-ventilated fume hood to avoid inhalation of the powder.

Q4: I need to get a crystal structure. Are there any known challenges? A: While no crystal

structure for Dimethyl 4-nitroisophthalate is readily available in open databases, the primary

challenge for any crystallographic study is growing high-quality single crystals. This process

can be rate-limiting. Slow evaporation of a solution in a suitable solvent (e.g., ethanol or a

mixture like ethyl acetate/hexane) is a good starting point. The presence of even minor

impurities can significantly hinder crystal growth, reinforcing the need for a highly purified

sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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